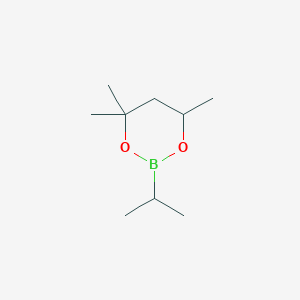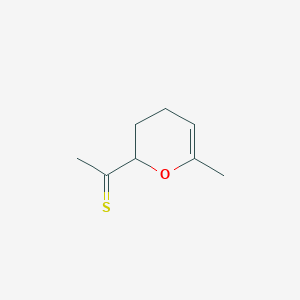
Methotrexate-gamma-methylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methotrexate-gamma-methylamide is a derivative of methotrexate, a well-known chemotherapy agent and immune-system suppressant. Methotrexate itself is used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies . This compound retains many of the properties of methotrexate but has been modified to potentially enhance its efficacy and reduce side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methotrexate-gamma-methylamide involves the modification of methotrexate through the introduction of a gamma-methylamide group. This process typically involves the use of specific reagents and catalysts to achieve the desired chemical transformation. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles to those used in the synthesis of methotrexate. The process involves large-scale chemical reactions, purification steps, and quality control measures to produce the compound in sufficient quantities for medical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Methotrexate-gamma-methylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methotrexate-gamma-methylamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential use in treating cancer, autoimmune diseases, and other medical conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Methotrexate-gamma-methylamide exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis, cell division, and proliferation. The compound also affects other molecular targets and pathways, including the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .
Vergleich Mit ähnlichen Verbindungen
Methotrexate: The parent compound, widely used in chemotherapy and immunosuppression.
Aminopterin: An older antifolate agent with similar properties to methotrexate.
Pemetrexed: A newer antifolate drug used in the treatment of certain types of cancer
Uniqueness: Methotrexate-gamma-methylamide is unique due to its modified structure, which may enhance its therapeutic efficacy and reduce side effects compared to methotrexate.
Eigenschaften
CAS-Nummer |
67036-48-0 |
|---|---|
Molekularformel |
C21H25N9O4 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C21H25N9O4/c1-24-15(31)8-7-14(20(33)34)27-19(32)11-3-5-13(6-4-11)30(2)10-12-9-25-18-16(26-12)17(22)28-21(23)29-18/h3-6,9,14H,7-8,10H2,1-2H3,(H,24,31)(H,27,32)(H,33,34)(H4,22,23,25,28,29) |
InChI-Schlüssel |
BOKUWBZDTDLPGM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


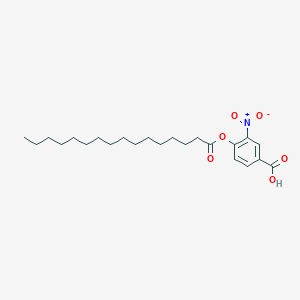
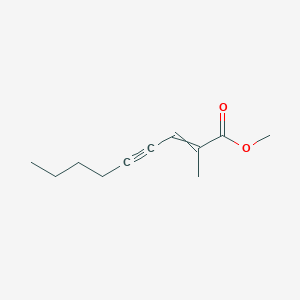
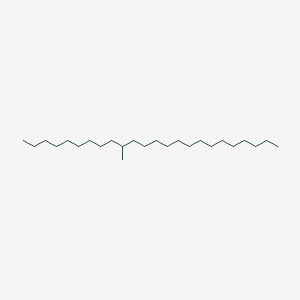
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
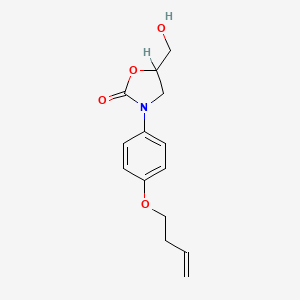

![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
